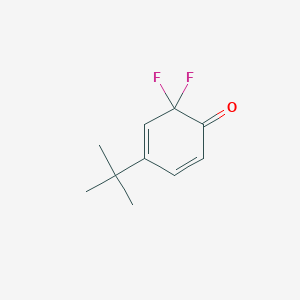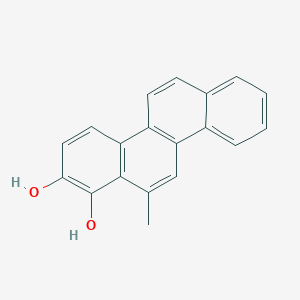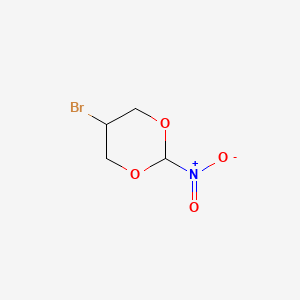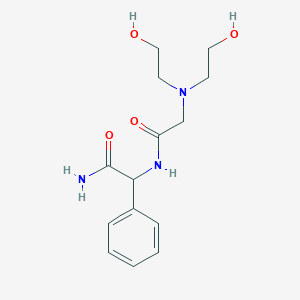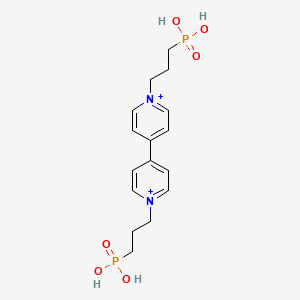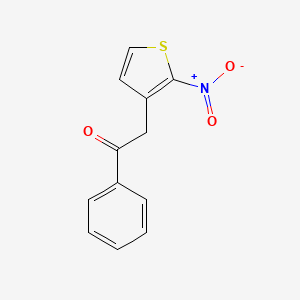
2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-nitrothiophene with benzaldehyde under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Analyse Chemischer Reaktionen
2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thiophene ring can also participate in various biochemical pathways, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one can be compared with other thiophene derivatives such as:
2-Aminothiophene: Known for its antimicrobial properties.
2-Thiophenecarboxaldehyde: Used in the synthesis of various pharmaceuticals.
2-Thiophenemethanol: Studied for its potential use in organic electronics.
Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.
Eigenschaften
CAS-Nummer |
158745-58-5 |
|---|---|
Molekularformel |
C12H9NO3S |
Molekulargewicht |
247.27 g/mol |
IUPAC-Name |
2-(2-nitrothiophen-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H9NO3S/c14-11(9-4-2-1-3-5-9)8-10-6-7-17-12(10)13(15)16/h1-7H,8H2 |
InChI-Schlüssel |
NEDJTRAQJFKDCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC2=C(SC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


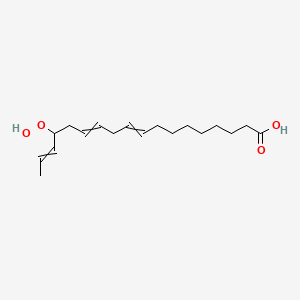
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)
![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)
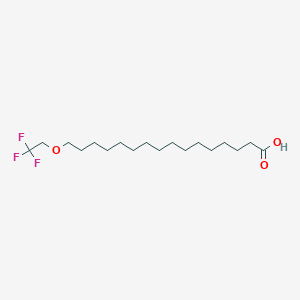
![4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol](/img/structure/B12562942.png)
![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
![2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12562949.png)
